molecular formula C8H4F4O B13013904 4-(Difluoromethyl)-2,5-difluorobenzaldehyde

4-(Difluoromethyl)-2,5-difluorobenzaldehyde

Cat. No.: B13013904
M. Wt: 192.11 g/mol
InChI Key: NGESAHBIIPEAFA-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,5-difluorobenzaldehyde is an organic compound characterized by the presence of difluoromethyl and difluorobenzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2,5-difluorobenzaldehyde typically involves the introduction of difluoromethyl groups into the benzaldehyde structure. One common method is the difluoromethylation of aromatic aldehydes using difluoromethylating agents such as ClCF2H. This reaction often requires the presence of a catalyst, such as a transition metal, and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

4-(Difluoromethyl)-2,5-difluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 2,5-Difluorobenzaldehyde
  • 4-(Difluoromethyl)phenol

Uniqueness

4-(Difluoromethyl)-2,5-difluorobenzaldehyde is unique due to the presence of both difluoromethyl and difluorobenzaldehyde groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

IUPAC Name

4-(difluoromethyl)-2,5-difluorobenzaldehyde

InChI

InChI=1S/C8H4F4O/c9-6-2-5(8(11)12)7(10)1-4(6)3-13/h1-3,8H

InChI Key

NGESAHBIIPEAFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)F)F)C=O

Origin of Product

United States

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